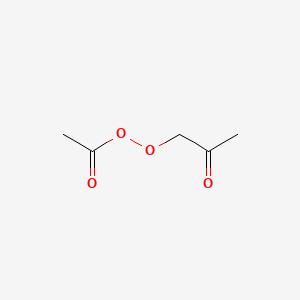

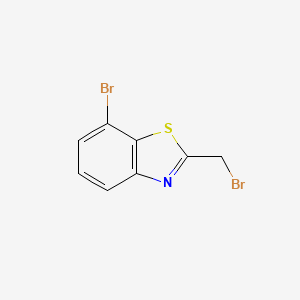

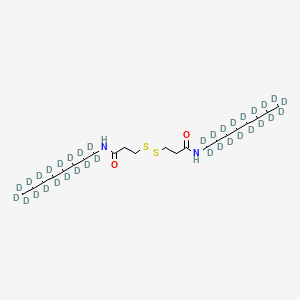

![molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3](/img/structure/B563298.png)

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a mutagenic/carcinogenic heterocyclic amine . It is also known by the synonym 3,4,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine .

Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been analyzed using isotope dilution with 2-amino-8-methyl-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoxaline . Another study discussed the microsomal metabolism of this food mutagen to mutagenic metabolites .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) .Chemical Reactions Analysis

This compound is known to undergo various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.27 . It is stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives are recognized for their diverse biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. These compounds are heterocyclic with a benzene ring fused to a pyrazine ring, making them valuable in pharmaceutical research for developing new therapeutic agents. For instance, quinoxaline and its analogs have been investigated for their potential as catalysts' ligands and their antitumoral properties, indicating a wide range of applicability in medicinal chemistry (Aastha Pareek and Dharma Kishor, 2015).

Quinoxaline-Based Optical Sensors

Quinoxaline derivatives have also been applied in the design of optical sensors due to their electronic properties and ability to interact with various substances. Their use in sensing materials highlights the versatility of quinoxaline compounds beyond medicinal applications, showing promise in technological innovations related to detection and measurement systems (Gitanjali Jindal and N. Kaur, 2021).

Anticorrosive Properties of Quinoxaline Derivatives

In the field of materials science, quinoxaline derivatives have been explored as anticorrosive agents for protecting metals against corrosion. Their high electron density and ability to form stable complexes with metal surfaces make them attractive for industrial applications, particularly in environments where corrosion resistance is critical (C. Verma, M. Quraishi, and E. Ebenso, 2020).

Mechanism of Action

Target of Action

Similar compounds are known to interact with dna .

Mode of Action

ATQ is a heterocyclic aromatic compound associated with the formation of carcinogenic/mutagenic heterocyclic amines . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, to a metabolite that reacts with DNA to form adducts .

Biochemical Pathways

It is known to be involved in the formation of dna adducts, which can lead to mutations and potentially cancer .

Pharmacokinetics

Similar compounds are known to be metabolized by the liver enzymes cyp1a2 and n-acetyltransferase 2 .

Result of Action

The molecular and cellular effects of ATQ’s action include the formation of DNA adducts, which can lead to mutations and potentially cancer .

Action Environment

It is known that the compound is found in high-temperature cooked fish and meats , suggesting that dietary and cooking practices may influence exposure levels.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has demonstrated a broad range of applications in scientific research . It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 . Furthermore, it exhibits interactions with other proteins and enzymes, including thioredoxin reductase and glutathione reductase . As a consequence, it has been discovered to inhibit the activity of certain enzymes, such as thioredoxin reductase and glutathione reductase .

Cellular Effects

In addition to its diverse molecular interactions, this compound has exhibited anti-inflammatory and antioxidant effects . It has also demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found that MeIQx (200 and 400 ppm in the diet) induces tumor formation in rats

properties

IUPAC Name |

4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZSIJHHPMHKQI-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

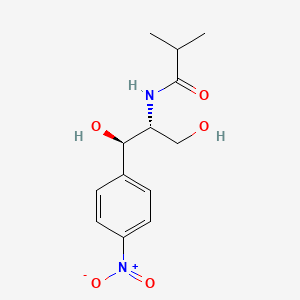

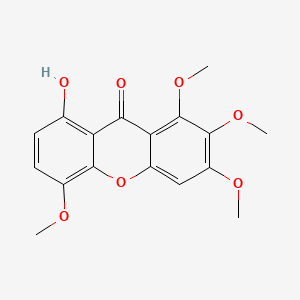

![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)

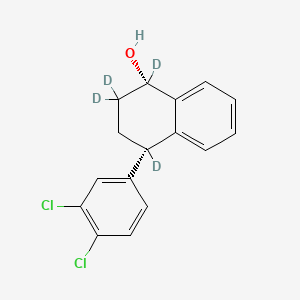

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)